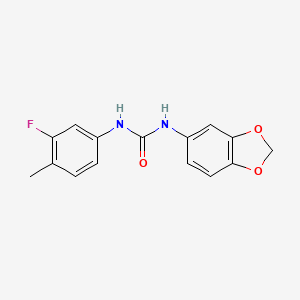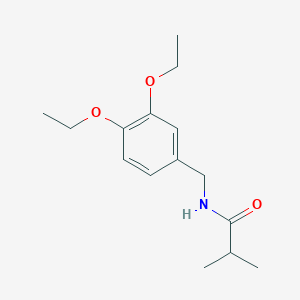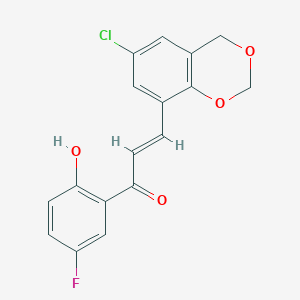![molecular formula C16H20N4O2 B5312262 N-[2-(4-morpholinyl)ethyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5312262.png)
N-[2-(4-morpholinyl)ethyl]-3-(1H-pyrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-morpholinyl)ethyl]-3-(1H-pyrazol-1-yl)benzamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound was first synthesized in 1999 and has since been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
N-[2-(4-morpholinyl)ethyl]-3-(1H-pyrazol-1-yl)benzamide selectively blocks the activity of mGluR5, a type of receptor that is widely distributed in the central nervous system and is involved in various physiological processes such as synaptic plasticity, learning, and memory. By blocking mGluR5, N-[2-(4-morpholinyl)ethyl]-3-(1H-pyrazol-1-yl)benzamide can modulate the activity of glutamate, a neurotransmitter that is involved in many neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-[2-(4-morpholinyl)ethyl]-3-(1H-pyrazol-1-yl)benzamide has been shown to have various biochemical and physiological effects in animal models. It can reduce the release of glutamate, increase the expression of neurotrophic factors, and enhance the activity of antioxidant enzymes. N-[2-(4-morpholinyl)ethyl]-3-(1H-pyrazol-1-yl)benzamide can also modulate the activity of various signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(4-morpholinyl)ethyl]-3-(1H-pyrazol-1-yl)benzamide has several advantages as a research tool. It is highly selective for mGluR5 and does not affect other types of glutamate receptors. It has a long half-life and can be administered orally, making it convenient for in vivo experiments. However, N-[2-(4-morpholinyl)ethyl]-3-(1H-pyrazol-1-yl)benzamide also has some limitations. It can have off-target effects at high concentrations and may not be suitable for studying the role of mGluR5 in certain brain regions.
Orientations Futures
There are several future directions for research on N-[2-(4-morpholinyl)ethyl]-3-(1H-pyrazol-1-yl)benzamide. One area of interest is the development of more selective mGluR5 antagonists that can be used to study the specific roles of mGluR5 in different brain regions. Another area of interest is the investigation of the potential therapeutic applications of N-[2-(4-morpholinyl)ethyl]-3-(1H-pyrazol-1-yl)benzamide in various neurological and psychiatric disorders. Finally, the use of N-[2-(4-morpholinyl)ethyl]-3-(1H-pyrazol-1-yl)benzamide in combination with other drugs or therapies may also be explored to enhance its efficacy.
Méthodes De Synthèse
N-[2-(4-morpholinyl)ethyl]-3-(1H-pyrazol-1-yl)benzamide can be synthesized through a multi-step process starting with the reaction of 4-bromoacetophenone with morpholine to form 4-bromo-N-morpholinylacetophenone. This intermediate is then reacted with ethylene oxide to produce N-[2-(4-bromo-2,5-dioxo-1-imidazolidinyl)ethyl]-4-morpholinylacetamide. Finally, the bromine group is substituted with a pyrazole group through a reaction with 1H-pyrazole-1-carboxamidine to yield N-[2-(4-morpholinyl)ethyl]-3-(1H-pyrazol-1-yl)benzamide.
Applications De Recherche Scientifique
N-[2-(4-morpholinyl)ethyl]-3-(1H-pyrazol-1-yl)benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. N-[2-(4-morpholinyl)ethyl]-3-(1H-pyrazol-1-yl)benzamide has also been studied for its potential in treating addiction, anxiety, depression, and schizophrenia.
Propriétés
IUPAC Name |
N-(2-morpholin-4-ylethyl)-3-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c21-16(17-6-8-19-9-11-22-12-10-19)14-3-1-4-15(13-14)20-7-2-5-18-20/h1-5,7,13H,6,8-12H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZMWTRRJHTGTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC(=CC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(5-chloro-2-methoxyphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5312182.png)
![3-[3-(dimethylamino)-2-methyl-2-propen-1-ylidene]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5312194.png)

![5-methyl-2-(5-methyl-2-thienyl)-4-[(2-propyl-1H-imidazol-1-yl)methyl]-1,3-oxazole](/img/structure/B5312203.png)
![4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5312216.png)

![1-[(isopropylthio)acetyl]-N-(3-pyridinylmethyl)-2-piperazinecarboxamide](/img/structure/B5312251.png)
![5-[(2,2-diethylcyclopropyl)carbonyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5312257.png)
![ethyl 1-[4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine-4-carboxylate](/img/structure/B5312266.png)
![3-(3-chlorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5312268.png)
![4-[2-(allyloxy)-5-bromobenzylidene]-5-methyl-2-(pentafluorophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5312276.png)


